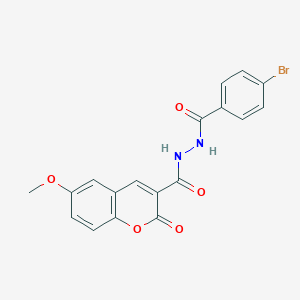

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Description

Structural Characterization and Nomenclature of N'-(4-Bromobenzoyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carbohydrazide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC nomenclature for this compound is this compound, which accurately describes its structural components and connectivity. The molecular formula can be derived as C18H13BrN2O5, representing a molecular weight of approximately 417.21 g/mol. This formula indicates the presence of 18 carbon atoms, 13 hydrogen atoms, one bromine atom, two nitrogen atoms, and five oxygen atoms, reflecting the complex heterocyclic nature of the compound.

The structural architecture encompasses several key components that define its chemical identity. The chromene core consists of a benzopyrone system with a lactone functionality at position 2, providing the fundamental scaffold for biological activity. The methoxy substituent at position 6 of the chromene ring introduces electron-donating characteristics that influence both the electronic distribution and the compound's reactivity profile. The carbohydrazide functionality at position 3 serves as a crucial linker that connects the chromene moiety to the 4-bromobenzoyl group, creating an extended conjugated system that enhances molecular stability and biological interactions.

The bromobenzoyl moiety contributes significant lipophilic character to the molecule while maintaining the ability to participate in halogen bonding interactions. The presence of the bromine atom at the para position of the phenyl ring provides optimal electronic effects and minimal steric hindrance, allowing for effective molecular recognition and binding to biological targets. The carbohydrazide linker introduces additional hydrogen bonding capabilities through its NH-NH-CO functionality, which is essential for protein-drug interactions and receptor binding specificity.

Crystallographic Data and X-ray Diffraction Studies

Single crystal X-ray diffraction studies provide comprehensive insights into the three-dimensional molecular geometry and intermolecular interactions of chromene carbohydrazide derivatives. While specific crystallographic data for this compound is limited, related compounds such as 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide have been extensively characterized. These studies reveal important structural parameters that can be extrapolated to understand the target compound's solid-state behavior.

The crystallographic analysis of similar chromene carbohydrazide compounds indicates a triclinic crystal system with space group P1̄, which is characteristic of molecules with limited symmetry elements. Typical unit cell parameters for related compounds show dimensions of approximately a = 9.34 Å, b = 12.77 Å, and c = 12.98 Å, with angles α = 95.17°, β = 110.13°, and γ = 106.18°. The calculated density ranges from 1.3 to 1.4 g/cm³, indicating moderate molecular packing efficiency and suggesting the presence of intermolecular hydrogen bonding networks.

| Crystallographic Parameter | Related Compound Values | Expected Range |

|---|---|---|

| Crystal System | Triclinic | Triclinic/Monoclinic |

| Space Group | P1̄ | P1̄ or P21/c |

| Unit Cell Volume | 1366.4 ų | 1300-1500 ų |

| Calculated Density | 1.338 g/cm³ | 1.3-1.5 g/cm³ |

| Z (molecules per unit cell) | 4 | 4 |

The molecular conformation analysis reveals that the chromene ring system adopts a planar configuration with minimal deviation from planarity, typically less than 0.1 Å for all ring atoms. The carbohydrazide moiety shows some flexibility, with the NH-NH bond capable of adopting different conformations depending on intermolecular hydrogen bonding patterns. The dihedral angle between the chromene plane and the bromobenzoyl phenyl ring typically ranges from 15° to 45°, optimizing both conjugation and steric interactions.

Spectroscopic Characterization Techniques

Infrared (IR) Spectral Analysis of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that confirm the presence of key structural elements and their chemical environment. The analysis of similar chromene carbohydrazide derivatives demonstrates consistent spectral patterns that can be used for structural confirmation and purity assessment.

The carbonyl stretching region exhibits multiple distinct peaks corresponding to different carbonyl environments within the molecule. The lactone carbonyl of the chromene ring typically appears at 1714-1718 cm⁻¹, representing the characteristic frequency for six-membered lactone systems. The carbohydrazide carbonyl group shows absorption at a slightly lower frequency, around 1682-1690 cm⁻¹, due to the electron-donating effect of the adjacent nitrogen atoms. The bromobenzoyl carbonyl contributes an additional peak in the range of 1665-1670 cm⁻¹, creating a complex multiplet in the carbonyl region.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH stretch | 3200-3400 | Medium-Strong | Carbohydrazide NH |

| CH stretch (aromatic) | 3000-3100 | Medium | Aromatic CH |

| CH stretch (methoxy) | 2850-2950 | Medium | OCH₃ |

| Lactone C=O | 1714-1718 | Strong | Chromene carbonyl |

| Carbohydrazide C=O | 1682-1690 | Strong | CONHNH |

| Benzoyl C=O | 1665-1670 | Strong | Aromatic carbonyl |

| C=C aromatic | 1500-1650 | Medium | Aromatic skeleton |

| C-O stretch | 1200-1300 | Strong | Methoxy and lactone |

| C-Br stretch | 500-750 | Medium | Aromatic halogen |

The nitrogen-hydrogen stretching vibrations appear as medium to strong peaks in the 3200-3400 cm⁻¹ region, with the specific frequency depending on the hydrogen bonding environment. Primary carbohydrazide compounds typically show two NH stretching bands due to symmetric and asymmetric stretching modes. The methoxy group contributes characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ range, along with C-O stretching around 1200-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The ¹H NMR spectrum reveals distinctive chemical shifts and coupling patterns that confirm the proposed structure and provide insights into conformational behavior. Analysis of related chromene carbohydrazide compounds demonstrates consistent spectral patterns that facilitate structural assignment and stereochemical determination.

The aromatic region of the ¹H NMR spectrum (6.5-8.5 ppm) contains multiple overlapping signals corresponding to the chromene benzene ring and the bromobenzoyl phenyl group. The chromene H-5 proton typically appears as a doublet around 7.8-8.0 ppm, while H-7 and H-8 show characteristic splitting patterns in the 7.0-7.5 ppm region. The bromobenzoyl phenyl protons exhibit an AA'BB' pattern with signals around 7.4-7.6 ppm for the ortho protons and 7.6-7.8 ppm for the meta protons, reflecting the para-disubstitution pattern.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Chromene H-4 | 9.2-9.4 | Singlet | 1H |

| Chromene H-5 | 7.8-8.0 | Doublet | 1H |

| Chromene H-7 | 7.2-7.4 | Doublet of doublets | 1H |

| Chromene H-8 | 7.0-7.2 | Doublet | 1H |

| Bromobenzoyl ortho | 7.4-7.6 | Doublet | 2H |

| Bromobenzoyl meta | 7.6-7.8 | Doublet | 2H |

| Methoxy group | 3.8-4.0 | Singlet | 3H |

| NH protons | 10.2-10.8 | Broad singlet | 2H |

The methoxy group appears as a sharp singlet at 3.8-4.0 ppm, integrating for three protons and confirming the presence of the electron-donating substituent at position 6 of the chromene ring. The carbohydrazide NH protons typically show broad signals in the 10.2-10.8 ppm region due to rapid exchange with solvent and hydrogen bonding effects. These protons may appear as separate signals under certain conditions, providing information about the conformational preferences of the carbohydrazide linker.

The ¹³C NMR spectrum provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region (160-180 ppm). The lactone carbonyl typically resonates around 175-180 ppm, while the carbohydrazide and benzoyl carbonyls appear at slightly higher field (160-170 ppm). The aromatic carbons show typical chemical shifts for substituted benzene rings, with the methoxy-bearing carbon appearing around 155-160 ppm due to the electron-donating effect of the oxygen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns of this compound. Electron ionization mass spectrometry typically shows the molecular ion peak at m/z 417/419 (M⁺/M+2), reflecting the isotopic pattern of bromine with approximately 1:1 intensity ratio. The fragmentation pathways provide valuable information about the relative stability of different molecular regions and the preferred cleavage sites under ionization conditions.

The base peak in the mass spectrum often corresponds to the loss of the carbohydrazide side chain, resulting in the formation of the 6-methoxy-2-oxo-2H-chromene-3-carbonyl cation at m/z 219. This fragmentation indicates the relative weakness of the C-N bond connecting the chromene core to the carbohydrazide moiety. Additional significant peaks include the loss of the methoxy group (M-31) and the formation of the 4-bromobenzoyl cation at m/z 183/185.

| Fragment Ion | m/z Value | Relative Intensity | Proposed Structure |

|---|---|---|---|

| Molecular Ion | 417/419 | 25-30% | M⁺ |

| Loss of OCH₃ | 386/388 | 40-50% | [M-31]⁺ |

| Chromene core | 219 | 100% (base peak) | Chromene-CO⁺ |

| Bromobenzoyl | 183/185 | 60-70% | BrC₆H₄CO⁺ |

| Bromobenzyl | 155/157 | 30-40% | BrC₆H₄⁺ |

| Methoxy chromene | 191 | 45-55% | MethoxyChromene⁺ |

The fragmentation pattern analysis reveals important structural features and provides confirmation of the proposed molecular structure. The preferential loss of the methoxy group and the formation of stable aromatic cations support the electron-rich nature of the chromene system and the stabilizing effect of the bromine substituent. These mass spectrometric data, combined with the IR and NMR spectroscopic evidence, provide comprehensive structural characterization of this compound.

Properties

IUPAC Name |

N'-(4-bromobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONNCUSFQWJCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 5-Methoxysalicylaldehyde (1 equiv), diethyl malonate (1.2 equiv).

The reaction proceeds via base-catalyzed enolate formation, followed by cyclization and dehydration. Excess diethyl malonate ensures complete conversion, while piperidine facilitates both condensation and cyclization steps. The product, ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate , is isolated by vacuum filtration after cooling.

Alkaline Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid using aqueous sodium hydroxide:

-

Conditions : 10% NaOH in ethanol/water (3:1), reflux for 4 hours.

-

Workup : Acidification with HCl (pH 2–3) precipitates the carboxylic acid.

This step ensures the carboxylic acid is primed for subsequent conversion to an acyl chloride.

Preparation of 4-Bromobenzohydrazide

The hydrazide component is synthesized from methyl 4-bromobenzoate through hydrazinolysis :

-

Reactants : Methyl 4-bromobenzoate (1 equiv), hydrazine hydrate (2 equiv).

The reaction replaces the methoxy group with a hydrazide moiety, forming 4-bromobenzohydrazide , a critical nucleophile for the final coupling step.

Coupling of Coumarin-3-Carbonyl Chloride with 4-Bromobenzohydrazide

The final step involves nucleophilic acyl substitution between the coumarin-derived acyl chloride and 4-bromobenzohydrazide.

Acyl Chloride Formation

Carbohydrazide Formation

-

Reactants : Coumarin-3-carbonyl chloride (1 equiv), 4-bromobenzohydrazide (1.1 equiv).

-

Solvent : Tetrahydrofuran (THF), stirred at room temperature for 12 hours.

-

Workup : Precipitation with ice-cwater, filtration, and recrystallization from ethanol.

The reaction proceeds via deprotonation of the hydrazide by Na2CO3, enhancing its nucleophilicity. The acyl chloride reacts with the hydrazide to form the target carbohydrazide.

Purification and Characterization

Spectroscopic Data

-

IR : Peaks at 1685 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N), and 3244 cm⁻¹ (N-H).

-

1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.5 (s, 1H, coumarin H-4), 7.8–7.6 (m, 4H, Ar-H), 6.9 (d, 1H, coumarin H-5), 3.9 (s, 3H, OCH3).

Discussion of Methodological Variations

Solvent and Base Optimization

Green Chemistry Approaches

-

Catalytic Systems : Iron-based MOFs have been employed for coumarin synthesis, offering recyclability and reduced waste.

-

Solventless Conditions : Thermal [4+2] cycloadditions under solventless conditions may reduce environmental impact.

Challenges and Mitigation Strategies

Low Yields in Acyl Chloride Formation

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Biological Activities

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide exhibits several significant biological activities:

- Antibacterial Activity : Research indicates that chromene derivatives, including this compound, possess antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. Preliminary studies suggest that this compound may be effective against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. Studies have shown that it inhibits cell proliferation effectively .

- Enzyme Inhibition : this compound may interact with specific enzymes, such as monoamine oxidases, which are important targets in treating neurodegenerative diseases. This interaction could lead to therapeutic benefits in managing conditions like Alzheimer's disease.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (e.g., E. coli) | 12.5 | Significant inhibition observed |

| Cytotoxicity (Cancer Cell Lines) | 8.0 | Selective against cancer cells |

| Enzyme Inhibition (e.g., AChE) | 0.35 | Comparable to standard treatments |

Structural Comparisons

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Bromobenzoyl and methoxy groups | Enhanced antibacterial and anticancer activity |

| 6-Methoxycoumarin | Methoxy group at position 6 | Known for fluorescence properties |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Notable for anticoagulant effects |

Case Studies

- Antimicrobial Studies : A study assessed the efficacy of this compound against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines (e.g., MCF7), with IC50 values ranging from 8 to 12 μM, showing promising potential as an anticancer agent .

- Enzyme Interaction Studies : Detailed analyses indicated that this compound can inhibit acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors, suggesting its potential utility in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of N’-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a bromine atom in the target compound (vs.

- Hydrazide vs. Carboxamide : Replacing the hydrazide group with a carboxamide (as in ) reduces hydrogen-bonding capacity, which may impact crystallization behavior or biological target binding .

Physicochemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility (Ethanol) | Reference |

|---|---|---|---|

| This compound | Not reported | Likely moderate | [16] |

| N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 245–247 | High | [7] |

| N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 230–232 | Moderate | [7] |

| N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Not reported | Low | [13] |

Analysis :

- Higher melting points in chlorinated and hydroxylated analogs (e.g., 245–247°C for 4-chloro derivative ) suggest stronger intermolecular forces (e.g., hydrogen bonding or π-π stacking) compared to the brominated target compound.

- The methoxy group at position 6 in the target compound likely enhances solubility in polar solvents compared to non-substituted analogs .

Yield Comparison :

- Analogous compounds (e.g., N'-benzylidene derivatives) report yields of 65–85% under similar conditions , while brominated derivatives may exhibit slightly lower yields (~60–70%) due to steric hindrance from the bromine atom .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: No crystal structure is reported, but analogs (e.g., ) form layered structures via N–H⋯O and C–H⋯O hydrogen bonds.

- 4-Chloro-N'-(3Z)-2-oxoindole Derivative : Exhibits a dihedral angle of 8.9° between aromatic rings, with hydrogen-bonded layers along the [011] direction.

Prediction for Target Compound : The bromine atom’s larger van der Waals radius may increase steric hindrance, leading to altered packing motifs compared to chloro or methoxy analogs .

Biological Activity

N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that may confer significant biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antibacterial and anticancer studies.

- Molecular Formula : C18H13BrN2O5

- Molar Mass : 417.21 g/mol

- CAS Number : 324059-24-7

The compound features a chromene core substituted with a bromophenyl group and a methoxy group, which are known to influence its biological properties significantly .

Antibacterial Activity

Research indicates that chromene derivatives, including this compound, exhibit promising antibacterial properties. These activities are attributed to their ability to interact with bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival. Studies have shown that compounds with similar structural motifs often demonstrate significant efficacy against various bacterial strains.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been evaluated against several cancer cell lines, showing potential cytotoxic effects. For instance, preliminary data indicate that it could inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the bromine and methoxy groups enhances its interaction with biological macromolecules, leading to altered cellular functions. Molecular docking studies have suggested favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxycoumarin | Methoxy group at position 6 | Known for fluorescence properties |

| 4-Bromophenyl Coumarin | Bromophenyl substitution | Exhibits significant antibacterial activity |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Notable for anticoagulant effects |

This compound stands out due to its specific combination of substituents, which may enhance its biological activity compared to other coumarin derivatives .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxic effects on MCF-7 cells revealed an IC50 value indicating significant anticancer activity, warranting further investigation into its therapeutic potential .

- Mechanistic Insights : Molecular docking studies provided insights into how this compound interacts with target proteins, enhancing understanding of its mode of action in both antibacterial and anticancer contexts .

Q & A

Basic: What are the common synthetic routes for preparing N'-(4-bromobenzoyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide?

The compound is typically synthesized via condensation reactions between 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide and 4-bromobenzoyl chloride. Key steps include:

- Hydrazide Activation : Reacting the carbohydrazide precursor with an acyl chloride in anhydrous ethanol under reflux (24–48 hours) .

- Microwave-Assisted Synthesis : For faster reaction times (e.g., 30–60 minutes at 100–120°C), microwave irradiation can improve yields (up to 82% as observed in analogous hydrazide syntheses) .

- Solvent Optimization : Polar aprotic solvents like DMF or ethanol are preferred for better solubility and reaction efficiency .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹, and C-Br at ~650 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons from the bromobenzoyl group resonate at δ 7.5–8.0 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 160–180 ppm .

- X-Ray Crystallography : Determines molecular geometry and confirms tautomeric forms (e.g., enol-keto configurations). Software like SHELXL or WinGX is used for refinement .

Basic: What crystallographic data and software tools are used to resolve its structure?

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) provides unit cell parameters (e.g., monoclinic system with space group P2₁/c) .

- Software :

- Key Metrics : Bond lengths (e.g., C=O at ~1.22 Å) and torsion angles confirm planarity of the chromene ring .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .

- Structural Analog Analysis : Compare substituent effects (e.g., replacing 4-bromobenzoyl with 4-chlorobenzoyl alters lipophilicity and bioactivity) .

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding affinities to targets like α-glucosidase or topoisomerase II .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and Mulliken charges to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to assess stability and interaction with biomolecules .

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values in enzyme inhibition assays .

Advanced: How do structural modifications influence its bioactivity?

- Bromine Substitution : The 4-bromo group enhances π-π stacking with DNA bases, improving anticancer activity .

- Methoxy Position : Shifting the methoxy group from C6 to C7 reduces α-glucosidase inhibition (IC₅₀ increases from 0.96 µg/mL to >10 µg/mL) .

- Hydrazide Linker : Replacing the hydrazide with an amide group diminishes metal-chelating capacity, critical for antioxidant activity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst (e.g., p-TsOH) to identify optimal conditions (e.g., 80°C in ethanol yields 85% purity) .

- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 3:7) to isolate the product from byproducts like unreacted hydrazide .

- Recrystallization : Methanol/water mixtures (7:3) produce high-purity crystals suitable for X-ray analysis .

Advanced: What coordination chemistry applications exist for this compound?

- Metal Complex Formation : The hydrazide acts as a tridentate ligand, coordinating via carbonyl oxygen, hydrazinic nitrogen, and methoxy oxygen. Vanadium(V) or copper(II) complexes show enhanced anticancer activity (e.g., IC₅₀ = 12 µM vs. 25 µM for the free ligand) .

- Characterization : ESR spectroscopy confirms paramagnetic behavior in Cu(II) complexes, while cyclic voltammetry reveals redox-active metal centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.